
2-Methoxyestradiol
Overview
Description
2-Methoxyestradiol (NSC-659853): is an endogenous metabolite of 17β-estradiol. It is known for its potent antineoplastic activity, which includes the inhibition of angiogenesis and induction of apoptosis in various carcinogenic cell lines . This compound has garnered significant interest due to its ability to destabilize microtubules and block hypoxia-inducible factor 1-alpha (HIF-1α) nuclear accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Estradiol: Estradiol is brominated using bromine in acetic acid, 2,4,4,6-tetrabromocyclohexa-2,5-dienone, or N-bromosuccinimide to produce a mixture of 4-bromo and 2-bromo derivatives.
Nucleophilic Displacement: The 2-bromo derivative undergoes nucleophilic displacement of the bromide group by sodium methoxide in the presence of cuprous iodide and, optionally, a crown ether to yield 2-methoxyestradiol.
Alternative Method: The hydroxyl group of estrone is protected as the benzyl ether, followed by electrophilic nitration to yield the 2-nitro derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and cuprous iodide.
Major Products:
Oxidation: Oxidized metabolites of this compound.
Reduction: Reduced forms of this compound with alcohol groups.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-Methoxyestradiol (2-MeOE2) is an endogenous metabolite of 17β-estradiol (E2) that has garnered interest for its anti-tumor, anti-angiogenic, and antiproliferative properties . Research indicates that 2-MeOE2 inhibits microtubule assembly, disrupts mitotic spindle dynamics, and blocks mitosis in human cancer cells lacking estrogen receptors .
Scientific Research Applications of this compound
This compound (2-ME) has demonstrated potential clinical applications in treating various cancers, and research is ongoing to explore its efficacy and mechanisms of action .
Anti-Cancer Activity
- Pancreatic Cancer: 2-ME has shown potent antitumor activity against human pancreatic cancer cells. It inhibits cell growth in a dose- and time-dependent manner (50-90%) and induces apoptotic cell death . In a mouse model, oral administration of 2-ME resulted in a 60% reduction in lung colonies compared to untreated controls, suggesting its potential for treating pancreatic cancer .
- Prostate Cancer: 2-ME can be entrapped into hydrophobic micelles to improve its anticancer potential against prostate cancer. Studies on optimized micellar formulations have shown promising results in controlling the growth of prostate cancer cells .
- Breast Cancer: 2-MeO-E2 has shown antiproliferative effects against endocrine therapy-resistant breast cancer cells . It arrests cells at the G2/M phase and may serve as a prototype for developing anticancer agents effective against endocrine therapy-resistant breast cancers .
- Tumor Growth and Angiogenesis Inhibition: 2-MeOE2 has been identified as an inhibitor of tumor growth and angiogenesis . It hinders the reproduction of certain tumor cells and prevents the development of new blood vessels that tumors require .
Mechanisms of Action
- Microtubule Disruption: 2-MeOE2 inhibits microtubule assembly by interfering with tubulin polymerization, which disrupts mitotic spindle dynamics and leads to mitotic blockage in cancer cells .
- Apoptosis Induction: 2-ME induces apoptosis in cancer cells . It can inhibit hypoxia-inducible factor 1 and activate p53, contributing to its apoptotic effects .
- Cell Cycle Arrest: 2-MeO-E2 can arrest cancer cells at the G2/M phase of the cell cycle, preventing further proliferation .
Delivery Systems
Mechanism of Action
2-Methoxyestradiol exerts its effects through several mechanisms:
Microtubule Destabilization: It binds to tubulin at or near the colchicine binding site, inhibiting tubulin polymerization and disrupting microtubule dynamics.
HIF-1α Inhibition: The compound blocks the nuclear accumulation of HIF-1α, thereby inhibiting HIF-transcriptional activity.
Apoptosis Induction: this compound induces apoptosis through the upregulation of p53 and death receptor 5, as well as the inhibition of superoxide dismutase enzymatic activity.
Comparison with Similar Compounds
Estradiol: The parent compound of 2-methoxyestradiol, known for its estrogenic activity.
4-Methoxyestradiol: A similar compound with a methoxy group at the 4-position instead of the 2-position.
2-Iodoestradiol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its potent antineoplastic activity, which is not observed in its parent compound estradiol or other methoxy-substituted derivatives. Its ability to inhibit HIF-1α and induce apoptosis independently of estrogen receptors further distinguishes it from other similar compounds .
Biological Activity
2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol that has garnered significant attention for its biological activities, particularly in the context of cancer treatment. Initially considered an inactive metabolite, research since the late 1980s has revealed its potent anti-cancer , anti-angiogenic , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-ME, supported by data tables, case studies, and detailed research findings.
Anticancer Properties
2-ME exhibits significant anti-tumor effects against various cancer types, including breast, prostate, glioma, and head and neck cancers. Its mechanisms of action include:
- Inhibition of Tumor Cell Proliferation : 2-ME inhibits the proliferation of diverse tumor cell lines by inducing apoptosis and cell cycle arrest. Studies have shown that it affects the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and caspase-3 .
- Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, effectively halting tumor growth .
- Antiangiogenic Activity : 2-ME reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis—the formation of new blood vessels that tumors rely on for growth .
Research Findings
Research has consistently demonstrated the efficacy of 2-ME in preclinical models:
Clinical Trials
Several clinical trials have explored the therapeutic potential of 2-ME:
- Phase I Trials : Initial studies indicated that 2-ME is well tolerated in patients with metastatic breast cancer without significant estrogenic side effects .
- Ongoing Research : Current investigations focus on optimizing dosing regimens and combination therapies with other anticancer agents to enhance efficacy while minimizing toxicity .
Case Studies
A notable case study involved a patient with advanced breast cancer who participated in a trial assessing the effects of 2-ME. The patient exhibited a significant reduction in tumor size after treatment, correlating with increased apoptosis markers and decreased angiogenesis indicators in tumor biopsies .
The biological activity of 2-ME can be attributed to several key mechanisms:
- Upregulation of p53 : 2-ME enhances p53 activity, which plays a crucial role in regulating the cell cycle and promoting apoptosis .
- Inhibition of Superoxide Dismutase : This action leads to increased oxidative stress within cancer cells, further promoting apoptosis .
- Selective Targeting : Unlike other estrogenic compounds, 2-ME does not stimulate estrogen receptors in a way that promotes tumor growth, making it a promising candidate for hormone-sensitive cancers .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to study 2-Methoxyestradiol's apoptotic mechanisms in cancer cells?
To investigate apoptosis induction, researchers should combine pathway-specific assays (e.g., Western blotting for p38, NF-κB, JNK, and Bcl-2 phosphorylation) with functional assays like Annexin V staining and caspase-3/7 activity measurements. Dose-response studies (0.5–20 μM) in cell lines (e.g., prostate cancer DU 145, myeloma MM.1R) can reveal IC50 variability due to cell-type specificity .
Q. How can solubility issues of this compound in in vitro studies be addressed?
Use DMSO (20 mg/mL) or ethanol (1 mg/mL) as primary solvents, ensuring final concentrations ≤0.1% to avoid cytotoxicity. For aqueous compatibility, pre-dissolve in DMF:PBS (1:1) at 0.5 mg/mL. Centrifuge dissolved solutions to remove undispersed particles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to minimize inhalation risks (acute toxicity Category 3).
- Waste disposal: Collect contaminated materials for incineration by certified hazardous waste services to prevent environmental release (aquatic toxicity LC50 <1 mg/L) .
Advanced Research Questions
Q. How does this compound overcome drug resistance in multiple myeloma cells?
It bypasses conventional resistance mechanisms (e.g., dexamethasone, melphalan) by inducing mitochondrial cytochrome-c release and caspase-9/3 activation. Co-treatment with dexamethasone synergistically enhances apoptosis, independent of IL-6 signaling. Validate using BMSC co-culture models to assess VEGF/IL-6 suppression .
Q. What methodologies are optimal for analyzing this compound's dual role in cancer apoptosis and neurotoxicity?
- Transcriptomics : Use DAVID or Ingenuity Pathway Analysis to identify overlapping genes in cancer (e.g., HIF-1α targets) and neurodegeneration (e.g., oxidative stress markers) .
- In vivo models : Compare dosing regimens in orthotopic glioma (60–600 mg/kg/day, IP) and neurodegenerative models to assess tissue-specific effects .
Q. How can researchers reconcile contradictory data on this compound's IC50 values across cell lines?
- Standardize conditions : Control oxygen levels (hypoxia vs. normoxia) due to HIF-1α modulation effects .
- Cell cycle synchronization : Mitotic arrest efficacy varies with G2/M phase distribution; use flow cytometry to correlate IC50 with cell cycle status .
Q. Methodological Considerations
Q. What in vivo models best demonstrate this compound's anti-angiogenic and antitumor effects?
- Transgenic models : Ggamma/T-15 mice for androgen-independent prostate cancer (10–75 mg/kg/day, oral) show reduced tumor volume without hepatotoxicity .
- Orthotopic models : Rat 9L gliomas exhibit dose-dependent HIF-1α suppression (60 mg/kg/day reduces tumor mass by 4-fold) .
Q. How can this compound's interaction with tubulin be quantified?
Use in vitro tubulin polymerization assays (1.0 M glutamate buffer, 37°C) with colchicine-site competition studies (Ki = 22 μM). Cold-stability assays differentiate polymer stabilization from depolymerization effects .
Q. Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing this compound's gene expression profiles?
Apply Bonferroni correction for multiple comparisons in RNA-seq data. Use tools like GENECODIS to identify enriched pathways (e.g., apoptosis, angiogenesis) .
Q. How do researchers validate this compound's specificity for HIF-2α versus HIF-1α?
Perform ChIP-seq or luciferase reporter assays using HIF-2α-specific promoters (e.g., EPAS1). Compare nuclear accumulation via immunofluorescence in HIF-1α-deficient cell lines .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040938 | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362-07-2 | |
Record name | 2-Methoxyestradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyestradiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methoxyestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C | |
Record name | 2-Methoxyestradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.